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molecular formula C7H9IN2 B8810728 4-Iodo-N1-methylbenzene-1,2-diamine

4-Iodo-N1-methylbenzene-1,2-diamine

Cat. No. B8810728
M. Wt: 248.06 g/mol
InChI Key: AOLOFBKQDULYTM-UHFFFAOYSA-N
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Patent
US09353110B2

Procedure details

A mixture of an iron powder (1.7 g), acetic acid (2.2 ml), ethanol (80 ml), and water (25 ml) was stirred at 70° C. To the reaction mixture was added dropwise a mixture of (4-iodo-2-nitro-phenyl)-methyl-amine (2.0 g) and ethanol (20 ml). After that, the mixture was stirred at 70° C. for 6 hours. Then, the reaction mixture was filtrated and thoroughly washed with THF. The resulting filtrate was concentrated under reduced pressure. To the resulting residue was poured saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 4-iodo-N1-methyl-benzene-1,2-diamine (1.6 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[I:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH3:14])=[C:9]([N+:15]([O-])=O)[CH:8]=1>[Fe].C(O)C>[I:6][C:7]1[CH:8]=[C:9]([NH2:15])[C:10]([NH:13][CH3:14])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was added dropwise
STIRRING
Type
STIRRING
Details
After that, the mixture was stirred at 70° C. for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtrated
WASH
Type
WASH
Details
thoroughly washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was poured saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(=CC1)NC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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